(2-Methyl-1,3-dioxolan-2-yl)methanol

Description

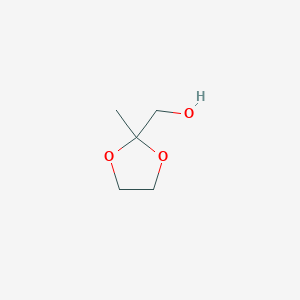

(2-Methyl-1,3-dioxolan-2-yl)methanol (CAS: 10004-17-8) is a cyclic acetal derivative with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . Its structure comprises a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted with a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH) at the 2-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, ligands, and functionalized aromatic compounds.

The compound is commercially available at 95% purity and is characterized by its stability under acidic and basic conditions, making it suitable for multi-step synthetic pathways . Key identifiers include the InChIKey (AHQLLEIQWZZXGP-UHFFFAOYSA-N) and SMILES (CC1(CO)OCCO1) .

Properties

CAS No. |

10004-17-8 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2-methyl-1,3-dioxolan-2-yl)methanol |

InChI |

InChI=1S/C5H10O3/c1-5(4-6)7-2-3-8-5/h6H,2-4H2,1H3 |

InChI Key |

AHQLLEIQWZZXGP-UHFFFAOYSA-N |

SMILES |

CC1(OCCO1)CO |

Canonical SMILES |

CC1(OCCO1)CO |

Origin of Product |

United States |

Scientific Research Applications

(2-Methyl-1,3-dioxolan-2-yl)methanol is a chemical compound with the molecular formula and a molecular weight of 118.13 g/mol. It is a useful research compound.

While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some context regarding its potential uses and related compounds:

General Applications:

- Pharmaceutical Intermediates The U.S. Patent Application US 2007/0010542 A1 describes the use of this compound as an intermediate in the synthesis of novel chemical compounds . These compounds exhibit an inhibitory effect against gastric acid secretion and are useful as therapeutic or prophylactic agents for acid-related diseases such as gastroesophageal reflux disease, gastric ulcer, and duodenal ulcer .

- Lubricating Compositions 1,3-dioxolane-4-methanol derivatives, including compounds structurally related to this compound, can be used in lubricating oil compositions for internal combustion engines .

- Combustion Research 1,3-dioxolane can be produced from formaldehyde and ethylene glycol, both obtainable from biomass . Research has been done on the oxidation of 1,3-dioxolane under various conditions to understand its combustion properties .

Related Compounds

The search results also mention various related compounds, which may provide insights into potential applications based on structural similarities:

- (2,2-diethyl-1,3-dioxolan-4-yl)methanol

- (2-but-1-enyl-1,3-dioxolan-4-yl)methanol

- (2-but-1-enyl-2-ethyl-1,3-dioxolan-4-yl)methanol

- (2-but-2-enyl-1,3-dioxolan-4-yl)methanol

- (2-butyl-2-methyl-1,3-dioxolan-4-yl)methanol

- (2-ethenyl-1,3-dioxolan-4-yl)methanol

- (2-ethenyl-2-methyl-1,3-dioxolan-4-yl)methanol

- (2-ethyl-1,3-dioxolan-4-yl)methanol

- (2-methyl-2-pentyl-1,3-dioxolan-4-yl)methanol

- (2-methyl-2-prop-1-enyl-1,3-dioxolan-4-yl)methanol

- (2-methyl-2-propyl-1,3-dioxolan-4-yl)methanol

- (2-pent-1-enyl-1,3-dioxolan-4-yl)methanol

- (2-prop-1-enyl-1,3-dioxolan-4-yl)methanol

- (2-propyl-1,3-dioxolan-4-yl)methanol

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (2-Methyl-1,3-dioxolan-2-yl)methanol, the following structurally related compounds are analyzed:

1,3-Dioxolan-2-ylmethanol (CAS: 5694-68-8)

- Structure : Lacks the methyl group at the 2-position of the dioxolane ring, retaining only the hydroxymethyl group.

- Molecular Formula : C₄H₈O₃; Molecular Weight : 104.10 g/mol .

- However, this also decreases thermal stability compared to the methylated analog.

- Applications : Used as a building block for glycoconjugates and surfactants .

2-(1,3-Dioxolan-2-yl)ethanol (CAS: 5465-08-7)

- Structure: Features an ethanol (-CH₂CH₂OH) side chain instead of methanol.

- Molecular Formula : C₅H₁₀O₃; Molecular Weight : 118.13 g/mol .

- Key Differences: The extended carbon chain enhances hydrophobicity (logP = -0.5) and may improve solubility in non-polar solvents.

- Applications : Intermediate in polymer chemistry and agrochemical synthesis .

[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methanol (CAS: 5660-53-7)

- Structure : Contains an additional isobutyl (-CH₂CH(CH₃)₂) group at the 2-position.

- Molecular Formula : C₉H₁₆O₃; Molecular Weight : 174.18 g/mol .

- Physical Properties :

- Key Differences : The bulky isobutyl group increases steric hindrance, reducing reactivity but enhancing thermal stability.

- Applications : Used in specialty coatings and adhesives.

Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate (CAS: 6413-10-1)

- Structure : Ester derivative with an ethyl acetate (-OCOCH₂CH₃) group.

- Molecular Formula : C₈H₁₄O₄; Molecular Weight : 174.20 g/mol .

- Key Differences : The ester functional group allows participation in hydrolysis and transesterification reactions, unlike the hydroxymethyl group in the parent compound.

- Applications : Key intermediate in flavor and fragrance industries .

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde (CAS: 18871-63-1)

- Structure : Substituted with an aldehyde (-CHO) group.

- Molecular Formula : C₆H₁₀O₃; Molecular Weight : 130.14 g/mol .

- Key Differences : The aldehyde group confers electrophilicity, enabling condensation reactions (e.g., aldol additions).

- Applications : Precursor in heterocyclic synthesis .

Comparative Data Table

Key Research Findings

Synthetic Versatility: this compound is pivotal in multi-step syntheses. For instance, it undergoes acid-catalyzed hydrolysis to yield 2-acetylpyridine-4-methanol, a ligand in anion-binding cryptands ().

For example, its sulfonamide analogs demonstrate inhibitory activity against kinesin spindle proteins ().

Stability Advantage: Compared to non-methylated analogs, the methyl group enhances steric and electronic stability, enabling use in harsh reaction conditions (e.g., Grignard reactions, ).

Preparation Methods

Preparation via Solvent-Free Acid-Catalyzed Protection of Vicinal Diols

One efficient method involves the acid-catalyzed protection of vicinal diols with aldehyde derivatives under solvent-free conditions. A notable example is the synthesis of a closely related compound, 2,2-dimethyl-1,3-dioxolane-4-methanol, which shares mechanistic similarities with (2-methyl-1,3-dioxolan-2-yl)methanol.

-

- React glycerol (or similar vicinal diols) with aldehyde or ketone derivatives such as 2-propanal dimethyl acetal.

- Use p-toluenesulfonic acid as a catalyst.

- Conduct the reaction under reflux at 68–72 °C for 2–6 hours without solvents.

- During the reaction, by-product methanol is removed by distillation to drive the equilibrium.

- The product is isolated by ether washing and vacuum distillation.

Outcomes :

- High yield (~99.3%) of the intermediate 2,2-dimethyl-1,3-dioxolane-4-methanol.

- The process is eco-friendly, cost-effective, and suitable for large-scale production.

-

- Potassium permanganate titration is used to track the disappearance of vicinal hydroxyl groups.

This method highlights the importance of acid catalysis and controlled temperature in achieving high purity and yield of dioxolane derivatives.

Manufacture via Acid-Catalyzed Acetalization in Polyester Solid State Polycondensation (SSP) Systems

Another innovative approach leverages the byproducts of polyester manufacturing, specifically acetaldehyde generated during polyethylene terephthalate (PET) production, to synthesize 2-methyl-1,3-dioxolane derivatives.

-

- Acetaldehyde-containing process gas from SSP of PET is introduced into a gas scrubbing unit.

- Ethylene glycol is used as a washing liquid.

- Acid catalysts facilitate the reaction between acetaldehyde and ethylene glycol to form 2-methyl-1,3-dioxolane.

- The formed dioxolane is removed from the system via the ethylene glycol stream.

-

- Utilizes industrial byproducts, reducing waste and improving process sustainability.

- Enhances the purification of SSP gases by converting acetaldehyde (a contaminant) into a valuable compound.

- The process can be integrated into existing polyester production lines.

-

- Equipped to bring process gas and washing fluid into intimate contact.

- Incorporates acid catalysts to enhance conversion efficiency.

This method exemplifies a green chemistry approach by coupling polymer production and dioxolane synthesis, improving overall process economy and environmental impact.

General Laboratory Synthesis via Acid-Catalyzed Condensation of Carbonyl Compounds with Diols

At the laboratory scale, the synthesis of 1,3-dioxolane derivatives, including this compound, commonly involves the condensation of aldehydes or ketones with 1,2-diols under acid catalysis.

-

- Mix the carbonyl compound (e.g., salicylaldehyde or acetaldehyde) with 1,2-ethanediol.

- Add a Brønsted or Lewis acid catalyst such as montmorillonite K10.

- Reflux the mixture in an appropriate solvent (e.g., toluene) equipped with a Dean-Stark apparatus to continuously remove water or methanol formed during the reaction.

- Reaction times vary depending on substrates but generally last 1–6 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, neutralize the catalyst, extract, dry, and purify the product by chromatography.

-

- This method typically affords excellent yields of pure 1,3-dioxolane derivatives.

-

- The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.

- The diol attacks, forming a cyclic acetal through intramolecular cyclization.

This classical approach remains a fundamental method for synthesizing dioxolane rings in organic synthesis laboratories.

Summary Table of Preparation Methods

Additional Notes on Reaction Conditions and Mechanism

- Catalyst Choice : Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., montmorillonite K10) are effective, with choice depending on substrate and scale.

- Temperature Control : Moderate reflux temperatures (typically 60–110 °C) are necessary to drive the reaction without decomposing sensitive intermediates.

- Water/Methanol Removal : Continuous removal of water or methanol byproducts shifts the equilibrium toward product formation, improving yields.

- Solvent-Free vs. Solvent-Based : Solvent-free methods are preferred industrially for environmental and cost reasons, whereas solvent-based methods are common in research settings for ease of monitoring and purification.

- Product Stability : this compound is stable under these reaction conditions but may decompose at high temperatures or under strongly oxidative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyl-1,3-dioxolan-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via ketalization of diols with carbonyl compounds. For example, trifluoromethanesulfonate intermediates can react with dimethylamine under Pd-catalyzed cross-coupling conditions to yield derivatives (e.g., 99% yield using column chromatography with n-pentane:EtOAc = 20:1) . Key parameters include solvent polarity (e.g., ethers for Grignard reactions) and catalyst selection. Adjusting stoichiometry of reactants (e.g., 0.447 mmol triflate) and purification methods (e.g., gradient elution) directly impacts purity and yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : TLC (Rf = 0.18 in n-pentane:EtOAc = 20:1) and HPLC are standard for assessing purity.

- Spectroscopy : Mass spectrometry (EI-MS: m/z 207, 193, 192 base peak) and NMR (¹H/¹³C) confirm molecular structure.

- Physical Properties : Density (1.2 g/cm³), boiling point (174.2°C at 760 mmHg), and melting point (data gaps noted in literature) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves, protective eyewear, and lab coats are mandatory to avoid skin/eye contact .

- Waste Management : Segregate waste for professional disposal to prevent environmental contamination .

- Storage : Store at 4°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the stereoelectronic environment of the 1,3-dioxolane ring influence the compound’s reactivity in catalytic applications?

- Methodological Answer : X-ray crystallography reveals that the dioxolane ring adopts a chair-like conformation, stabilizing the molecule via CH···π interactions (e.g., crystal packing parallel to the b-axis with β = 92.15°) . This steric protection enhances selectivity in reactions like photo-mediated oxygen atom transfer or organocatalytic amination. Computational studies (e.g., polarizability = 9.2×10⁻²⁴ cm³ ) can model electronic effects on reaction pathways.

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare EI-MS fragmentation patterns (e.g., m/z 148 in vs. theoretical values) with DFT calculations.

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm peak assignments in NMR.

- Crystallography : Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction (e.g., monoclinic P21/c, Z = 4 ).

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Monitor decomposition rates via HPLC under acidic (e.g., HCl in acetone ) or basic conditions.

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., boiling point at 174°C ).

- Protecting Groups : Introduce substituents (e.g., methyl or aryl groups) to sterically shield the dioxolane ring from hydrolysis .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.